

The Cr-Cu binary phase diagram explained

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chromium copper oxide*
Cat. No.: *B078546*

[Get Quote](#)

An In-Depth Technical Guide to the Chromium-Copper Binary Phase Diagram

Introduction

The Chromium-Copper (Cr-Cu) binary alloy system is of significant industrial importance, particularly in applications requiring a combination of high strength, corrosion resistance, and good electrical and thermal conductivity.^{[1][2]} Chromium-copper alloys, typically containing 0.6 to 1.2% chromium, are utilized in resistance welding electrodes, switch gears, and various electrical conductors where strength at elevated temperatures is crucial.^[2] The desirable properties of these alloys are achieved through age hardening, a heat treatment process that relies on the temperature-dependent solid solubility of chromium in copper.^{[2][3]} A thorough understanding of the Cr-Cu binary phase diagram is therefore essential for the design, processing, and application of these materials. This guide provides a detailed technical overview of the Cr-Cu phase diagram, including quantitative data, experimental methodologies for its determination, and a visual representation of the phase equilibria.

The Cr-Cu Phase Diagram: A Eutectic System

The Cr-Cu binary phase diagram is generally characterized as a simple eutectic type.^[4] This is defined by a eutectic reaction where a liquid phase transforms into two solid phases upon cooling. However, some studies have proposed the existence of a liquid miscibility gap, which remains a topic of scientific discussion.^{[4][5]} The primary equilibrium phases in the system are the liquid (L), a face-centered cubic (FCC) copper-rich solid solution denoted as (Cu), and a body-centered cubic (BCC) chromium-rich solid solution, (Cr).^{[6][7]} A key feature of this system

is the limited solubility of chromium in solid copper and the virtually negligible solubility of copper in solid chromium.[6]

Data Presentation

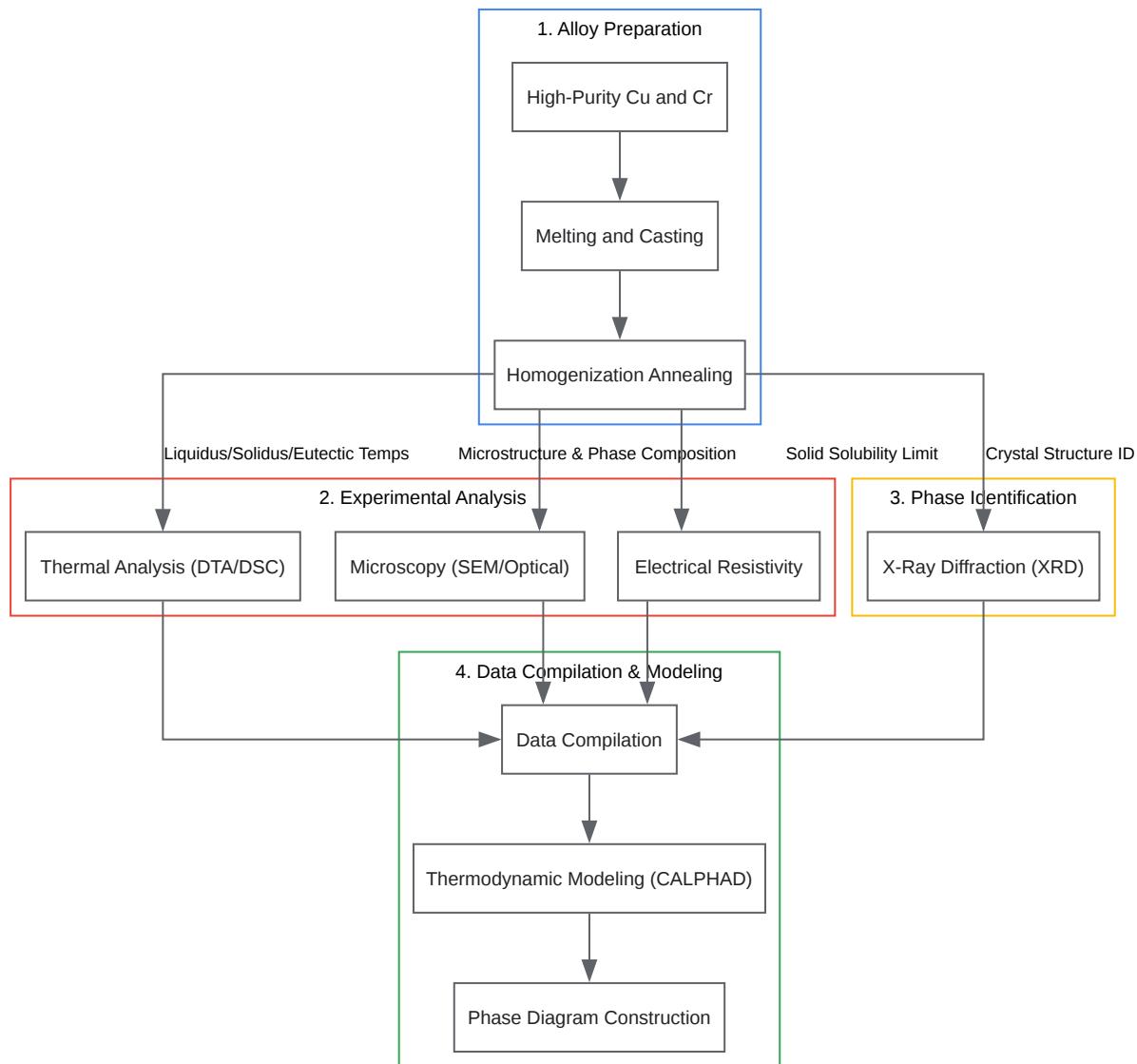
The quantitative data for the Cr-Cu phase diagram, including invariant reaction points and solid solubility limits, are summarized in the tables below. It is important to note that minor discrepancies exist in the literature, which can be attributed to variations in experimental techniques and material purity.

Table 1: Invariant Reaction in the Cr-Cu System

Reaction Type	Temperature (°C)	Composition (wt% Cr)	Composition (at% Cr)	Phases Involved
Eutectic	1077	1.28	~1.5	$L \leftrightarrow (Cu) + (Cr)$
Eutectic	1079.3 (1974.8 °F)	1.28	-	$L \leftrightarrow (Cu) + (Cr)$

Note: The eutectic point is the invariant point where the liquid phase is in equilibrium with the two solid phases, (Cu) and (Cr).

Table 2: Solid Solubility of Chromium in Copper

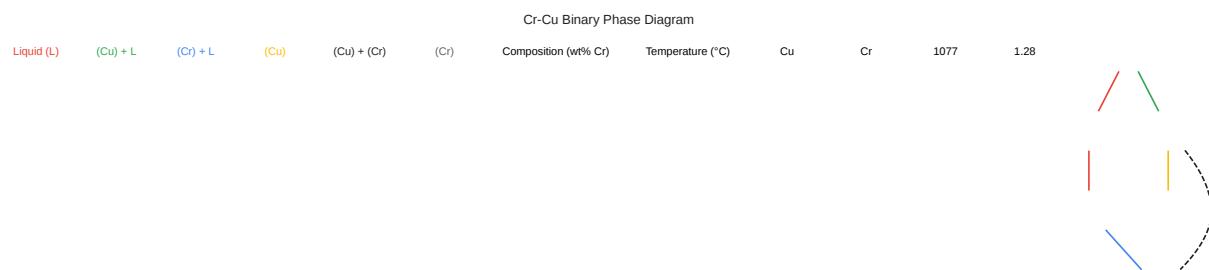

Temperature (°C)	Solubility (wt% Cr)
1077 (Eutectic Temperature)	~0.8
1050	0.6
1010	0.52
1000	0.4
950	0.25
900	0.17
840	0.30

The solid solubility of copper in chromium is considered to be negligible across all temperatures below the solidus.^[6]

Experimental Protocols for Phase Diagram Determination

The accurate determination of a phase diagram is a meticulous process involving several complementary experimental techniques. The following sections detail the methodologies typically employed for the Cr-Cu system.

Experimental Workflow


[Click to download full resolution via product page](#)

Caption: A logical workflow for the experimental determination of a binary phase diagram.

Methodologies

- **Alloy Preparation:** The process begins with the preparation of a series of alloys with varying compositions.^[1] High-purity chromium and copper are melted together, typically in an arc or induction furnace under an inert atmosphere to prevent oxidation. The molten alloys are then cast and subjected to a high-temperature homogenization anneal to ensure a uniform chemical composition.
- **Thermal Analysis:** Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) is used to identify the temperatures at which phase transformations occur.^[8] By heating and cooling the alloys at a controlled rate, the onset of melting (solidus), the completion of melting (liquidus), and the eutectic reaction can be accurately determined by detecting the associated endothermic and exothermic events.
- **Microscopy:** Optical and Scanning Electron Microscopy (SEM) are employed to visualize the microstructure of the alloys after they have been heat-treated and quenched from various temperatures.^[1] This allows for the identification of the number of phases present, their morphology, and their distribution. Energy-dispersive X-ray spectroscopy (EDS) is often used in conjunction with SEM to determine the elemental composition of each phase.
- **Electrical Resistivity Measurements:** This technique is particularly effective for determining the solid solubility of chromium in copper.^[1] The electrical resistivity of quenched alloys is measured as a function of composition. A distinct change in the slope of the resistivity versus composition curve indicates the boundary between the single-phase solid solution and the two-phase region.
- **X-Ray Diffraction (XRD):** XRD is used to identify the crystal structures of the phases present at different temperatures and compositions.^[9] It can confirm the FCC structure of the (Cu) phase and the BCC structure of the (Cr) phase. Precise measurements of the lattice parameters can also provide information about the extent of solid solubility.
- **Thermodynamic Modeling:** The CALPHAD (CALculation of PHAse Diagrams) approach is a computational method that uses thermodynamic models to calculate phase diagrams.^{[5][10]} Experimental data from the aforementioned techniques are used to optimize the thermodynamic parameters for each phase, resulting in a self-consistent phase diagram.

Visual Representation of the Cr-Cu Phase Diagram

[Click to download full resolution via product page](#)

Caption: Schematic representation of the Chromium-Copper binary phase diagram.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. researchgate.net [researchgate.net]
- 3. copper.org [copper.org]
- 4. Cr-Cu (Chromium-Copper) - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]

- 6. andrew.cmu.edu [andrew.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. publications.lnu.edu.ua [publications.lnu.edu.ua]
- To cite this document: BenchChem. [The Cr-Cu binary phase diagram explained]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b078546#the-cr-cu-binary-phase-diagram-explained\]](https://www.benchchem.com/product/b078546#the-cr-cu-binary-phase-diagram-explained)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com